molecular formula C15H19FN2O B14873364 Cyclobutyl(4-(4-fluorophenyl)piperazin-1-yl)methanone

Cyclobutyl(4-(4-fluorophenyl)piperazin-1-yl)methanone

Cat. No.: B14873364
M. Wt: 262.32 g/mol
InChI Key: XCPKHHRSMXFFFV-UHFFFAOYSA-N
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Description

Cyclobutyl(4-(4-fluorophenyl)piperazin-1-yl)methanone is a synthetic compound that belongs to the class of benzhydryl piperazine analogs.

Preparation Methods

The synthesis of Cyclobutyl(4-(4-fluorophenyl)piperazin-1-yl)methanone involves several steps. One common method includes the reaction of cyclobutyl carbonyl chloride with 4-(4-fluorophenyl)piperazine under controlled conditions. The reaction typically requires a base such as triethylamine to facilitate the nucleophilic substitution. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Cyclobutyl(4-(4-fluorophenyl)piperazin-1-yl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Cyclobutyl(4-(4-fluorophenyl)piperazin-1-yl)methanone involves its selective binding to CB1 receptors. This binding inhibits the basal G protein coupling activity of CB1, leading to a reduction in guanosine 5’-O-(3-thio)triphosphate binding. The compound’s inverse agonist activity results in increased cell surface localization of CB1 receptors, which contributes to its pharmacological effects .

Comparison with Similar Compounds

Cyclobutyl(4-(4-fluorophenyl)piperazin-1-yl)methanone can be compared with other similar compounds, such as:

    1-[Bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine dihydrochloride (LDK1203): This compound differs by the substitution on the piperazine ring with a cinnamyl group.

    1-[Bis(4-fluorophenyl)methyl]-4-tosylpiperazine hydrochloride (LDK1222): This compound has a tosyl group substitution on the piperazine ring.

    (4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone: This compound has different substituents on the piperazine ring and the aromatic ring

These compounds share similar structural features but differ in their substituents, leading to variations in their pharmacological properties and receptor binding affinities.

Properties

Molecular Formula

C15H19FN2O

Molecular Weight

262.32 g/mol

IUPAC Name

cyclobutyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C15H19FN2O/c16-13-4-6-14(7-5-13)17-8-10-18(11-9-17)15(19)12-2-1-3-12/h4-7,12H,1-3,8-11H2

InChI Key

XCPKHHRSMXFFFV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

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